molecular formula C9H7NO2 B181627 4-Cyanophenylacetic acid CAS No. 5462-71-5

4-Cyanophenylacetic acid

Cat. No. B181627
CAS RN: 5462-71-5
M. Wt: 161.16 g/mol
InChI Key: WEBXRQONNWEETE-UHFFFAOYSA-N
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Description

4-Cyanophenylacetic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff . It has the empirical formula C9H7NO2 and a molecular weight of 161.16 .


Synthesis Analysis

4-Cyanophenylacetic acid can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .


Molecular Structure Analysis

The IUPAC name for 4-Cyanophenylacetic acid is 2-(4-cyanophenyl)acetic acid . The InChI key is WEBXRQONNWEETE-UHFFFAOYSA-N . The canonical SMILES string is C1=CC(=CC=C1CC(=O)O)C#N .


Physical And Chemical Properties Analysis

4-Cyanophenylacetic acid is a solid with a melting point of 150-154 °C (lit.) . It has a molecular weight of 161.16 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

  • Organic Synthesis

    • 4-Cyanophenylacetic acid is an important raw material and intermediate used in organic synthesis .
  • Pharmaceuticals

    • It is also used in the pharmaceutical industry .
  • Agrochemicals

    • 4-Cyanophenylacetic acid is used in the production of agrochemicals .
  • Dye Stuff

    • It is used in the production of dye stuff .
  • Synthesis of 1,2,4,5-Tetrazines

    • 4-Cyanophenylacetic acid can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines .
    • This involves reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 . The hazard statements include H302 - H315 - H319 . Precautionary statements include P264 - P270 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

Future Directions

4-Cyanophenylacetic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff . Its future directions are likely to be influenced by advancements in these fields.

properties

IUPAC Name

2-(4-cyanophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBXRQONNWEETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203054
Record name 4-Cyanophenylacetic acid
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanophenylacetic acid

CAS RN

5462-71-5
Record name 4-Cyanophenylacetic acid
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Record name 4-Cyanophenylacetic acid
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Record name 4-Cyanophenylacetic acid
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Record name 4-CYANOPHENYLACETIC ACID
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Synthesis routes and methods I

Procedure details

To a solution of 4-(2-hydroxyethyl)benzonitrile (120 mg, 0.816 mmol) in acetone (3 mL), Jone's reagent (1.5 mL, 4.005 mmol) was added. After stirring for 10 minutes at room temperature, the crude reaction mixture was poured into water (10 mL) and extracted with CHCl3 (6×10 mL). Combined organics were dried over magnesium sulfate, filtered, and concentrated to give (4-cyanophenyl)acetic acid which was used without purification.
Quantity
120 mg
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl 4-cyanophenylacetate (23.9 g; 0.136 mol) in ethanol (250 mL) was stirred at room temperature and a solution of sodium hydroxide (6.0 g; 0.15 mol) in water (25 mL) was added. After 2 hours the ethanol was removed in vacuo. Ethyl acetate (300 mL) and 5% aqueous HCl (300 mL) were added and the layers were separated. The aqueous layer was extracted with ethyl acetate (300 mL) and the combined organic layers were dried (MgSO4) and evaporated in vacuo to give the acid (21.6 g; 99%) which was used without further purification.
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

14.2 g (0.081 mol) of methyl(4-cyano-phenyl)-acetate are dissolved in 100 ml ethanol and after the addition of 20 ml 2N sodium hydroxide solution stirred for 1 hour at ambient temperature. The solvent is distilled off, the residue is mixed with ice water and glacial acetic acid. The substance precipitated is suction filtered and dried.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
GJE Hunter - Biochemical Journal, 1943 - ncbi.nlm.nih.gov
4-Hydroxy-4'-cyanostilbene (28). 4-Cyanophenylacetic acid [Jaeger & Robinson, 1941](2-0 g.), 4-hydroxybenzaldehyde (1-0 g.) and piperidine (1 ml.) were heated at 1400 for Ij hr. The …
Number of citations: 5 www.ncbi.nlm.nih.gov
H Senboku, K Sakai, A Fukui, Y Sato… - …, 2019 - Wiley Online Library
… [d] 4-Cyanophenylacetic acid 7 was obtained in 14 % yield. [e] 1 % of 4-Cyanophenylacetic acid 7 was detected by 1 H NMR. [f] Electrolysis was carried out by 15 mA/cm 2 of current …
V Mylerová, L Martínková - Current Organic Chemistry, 2003 - ingentaconnect.com
… Furthermore, this microorganism showed the same regioselectivity towards 4-(cyanomethyl)benzonitrile and 4cyanophenylacetic acid was the major product [71]. Factors governing the …
Number of citations: 205 www.ingentaconnect.com
Y Qu, FX Sauvage, G Clavier, F Miomandre… - Angewandte …, 2018 - Wiley Online Library
… We optimized the reaction conditions using 4-cyanophenylacetic acid as nitrile precursor to prepare tetrazine T1, which is a well-known tetrazine for bioorthogonal reactions (Table 1). …
Number of citations: 65 onlinelibrary.wiley.com
F Nunes da Silva, H Marchi Luciano… - … A European Journal, 2023 - Wiley Online Library
… This hybridization of fragments is achieved via the statistical co-trimerization of methyl 3-cyanobenzoate with 4cyanophenylacetic acid which allows, due to the distinct polarities …
AB Veselá, L Rucká, O Kaplan, H Pelantová… - Applied microbiology …, 2016 - Springer
… Cyanoacrylic acid, 2-[3-(cyanomethyl)phenyl]acetic acid, 2-[4-(cyanomethyl)phenyl]acetic acid and 2- and 4-cyanophenylacetic acid were previously produced from the corresponding …
Number of citations: 26 link.springer.com
S Bance, HJ Barber, AM Woolman - Journal of the Chemical Society …, 1943 - pubs.rsc.org
… Condensation of 4-cyanobenzaldehyde with 4-cyanophenylacetic acid would probably yield the desired stilbene, but the number of stages involved in the preparation of each …
Number of citations: 27 pubs.rsc.org
Y Miyazaki, Y Kato, T Manabe, H Shimada… - Bioorganic & medicinal …, 2006 - Elsevier
… Compound 21 was synthesized from 4-cyanophenylacetic acid (20) 15 by condensation with 10 and subsequent conversion of an amide carbonyl group to a methylene group. Further, …
Number of citations: 6 www.sciencedirect.com
N Tanaka, H Yamazaki, H Sakuragi… - Bulletin of the Chemical …, 1994 - journal.csj.jp
(E)-3-(4-Methoxyphenyl)-3-pentenyl 6-cyano-9-phenanthrenecarboxylate as well as the corresponding 9-phenanthrenecarboxylate exhibited exciplex emission and gave [2+2] …
Number of citations: 8 www.journal.csj.jp
Y Feng, Y Wu, J Zuo, L Tu, I Que, Y Chang, LJ Cruz… - Biomaterials, 2019 - Elsevier
A perfect “off” to “on” switch of the therapeutic function is very important to minimize the phototoxicity of nanoplatforms assisted imaging-guided photodynamic therapy (PDT) of cancer. …
Number of citations: 58 www.sciencedirect.com

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